molecular formula C6H10O B1172474 Reactive blue 31 CAS No. 12225-48-8

Reactive blue 31

Cat. No.: B1172474
CAS No.: 12225-48-8
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Description

Reactive Blue 31 ( 12225-48-8) is a chemical dye supplied for research and development purposes. It is categorized among reactive dyes, a class of colored substances primarily used in textile chemistry for dyeing cellulose-based fibers like cotton . These dyes are characterized by their ability to form covalent bonds with the substrate, resulting in high wash-fastness. This compound is also known under the names C.I. Reactive Black 31 and Remazol Black RL . As a research compound, it is valuable for studies in dyeing process optimization, textile engineering, and investigations into wastewater treatment and decolorization processes. The product may also serve as a model compound in the synthesis and development of new dye molecules with improved properties . This product is intended for use by qualified researchers in a controlled laboratory setting only. It is not intended for personal, commercial, or diagnostic use. Researchers should consult the safety data sheet (SDS) and handle the material with appropriate precautions.

Properties

CAS No.

12225-48-8

Molecular Formula

C6H10O

Origin of Product

United States

Synthetic Methodologies and Structural Derivatization of Reactive Blue 31

Elucidation of Novel Synthetic Pathways for Reactive Blue 31

The traditional synthesis of reactive dyes like this compound often involves well-established but potentially hazardous chemical processes. upb.ro The classical method for creating azo dyes, a category that includes many reactive dyes, involves diazotization followed by a coupling reaction. upb.ro For instance, the synthesis of some disazo dyes starts with the diazotization of an aromatic amine, which is then coupled with a suitable compound like H-acid under specific pH conditions. upb.ro

Another approach involves the modification of the core dye structure to introduce new functionalities. For instance, a method for preparing a reactive brilliant blue dye involves reacting cyanuric chloride with a compound containing a vinyl sulfone group, followed by further reactions and hydrolysis to yield the final product. google.com

The exploration of entirely new dye structures is also a key area of research. A novel blue cationic reactive dye based on an azo benzothiazole (B30560) derivative with an acrylamido reactive group has been synthesized, demonstrating the potential for creating dyes with specific properties for modified fibers. researchgate.net Furthermore, synthetic pathways are being designed to produce a variety of chemical compounds from common intermediates, showcasing a move towards more integrated and efficient chemical production. nih.gov

Table 1: Comparison of Synthetic Pathway Approaches

Approach Description Key Features
Classical Azo Dye Synthesis Involves diazotization of an aromatic amine followed by a coupling reaction with a coupling component. upb.ro Well-established, versatile for various colors. upb.ro
Multi-Reactive Group Dyes Synthesis of dyes containing more than one reactive group to improve fixation and stability. google.com Enhanced dye-fiber interaction, improved fastness properties. google.com
Structural Modification Introduction of new functional groups to the dye molecule, such as vinyl sulfone groups via reaction with cyanuric chloride. google.com Tailored properties for specific applications, potential for improved performance. google.com
Novel Chromophore Synthesis Development of entirely new dye structures, such as those based on azo benzothiazole derivatives. researchgate.net Access to new shades and properties, potential for high-performance dyes. researchgate.net

Strategies for Chemical Modification and Functionalization of this compound

One common strategy involves the introduction of charged functional groups and increasing steric hindrance to reduce aggregation and improve aqueous solubility. nih.gov For example, the addition of sulfonate groups can significantly enhance the water solubility of cyanine (B1664457) dyes. nih.gov The functionalization of chitosan (B1678972) with agents like hexadecylamine (B48584) and 3-aminopropyl triethoxysilane (B36694) has been shown to improve its capacity for adsorbing reactive dyes like Reactive Blue 4. researchgate.net This modification increases the positive charge on the chitosan, thereby enhancing its affinity for anionic dyes. researchgate.net

Another approach is to introduce reactive groups that can form covalent bonds with a wider range of materials. For instance, reactive dyes have been used to anchor nanoscale structures like gold nanoparticles, metal-organic frameworks (MOFs), and quantum dots to fibers such as nylon and cellulose (B213188). nih.gov This is achieved by first binding a reactive molecule like cyanuric chloride to the fiber, which then serves as a linker for the desired functional material. nih.gov

The derivatization of the dye molecule itself is also a key strategy. This can involve modifying the chromophore or adding new reactive moieties. For example, the synthesis of a cationic reactive dye for cellulosic fibers involved creating a dye structure that could be applied without salt and exhibited high exhaustion and fixation values. researchgate.net

Table 2: Functionalization Strategies and Their Effects

Strategy Modifying Agent/Technique Effect on Dye/Substrate
Increased Solubility Introduction of sulfonate groups. nih.gov Enhanced water solubility, reduced aggregation. nih.gov
Enhanced Adsorption Functionalization of chitosan with hexadecylamine and 3-aminopropyl triethoxysilane. researchgate.net Increased positive charge, improved adsorption of anionic dyes. researchgate.net
Surface Functionalization Anchoring of nanoparticles, MOFs, and quantum dots using reactive dye chemistry. nih.gov Imparts new properties like color, porosity, and fluorescence to fibers. nih.gov
Improved Dyeing Performance Synthesis of cationic reactive dyes. researchgate.net Enables salt-free dyeing of cellulosic fibers with high fixation rates. researchgate.net

Green Chemistry Approaches in this compound Synthesis and Purification Processes

The principles of green chemistry are increasingly being applied to the synthesis and purification of reactive dyes to minimize their environmental impact. royalsocietypublishing.org These approaches focus on reducing waste, using less hazardous chemicals, and developing more energy-efficient processes. royalsocietypublishing.org

In synthesis, green chemistry encourages the use of renewable starting materials and the design of more biodegradable dyes. rsc.org This can involve exploring biosynthetic routes for dye production or using catalysts to improve reaction efficiency and reduce waste. royalsocietypublishing.orgrsc.org For instance, the use of enzymes in chemical processes is a key aspect of green chemistry. royalsocietypublishing.org

Purification processes are also undergoing a green transformation. Ultrafiltration has been investigated as a method to purify newly synthesized reactive dyes. researcher.life This technique can lead to a product with higher exhaustion, substantivity, and dye-uptake values compared to the untreated dye. researcher.life The use of polyamide membranes in ultrafiltration has been shown to be effective for this purpose. arcjournals.org

Other green purification techniques include the use of deep eutectic solvents (DES) for liquid-liquid extraction of reactive dyes from aqueous solutions. tandfonline.com This method has demonstrated high removal efficiency for dyes like Reactive Blue 221. tandfonline.com Adsorption using bio-based materials is another sustainable approach. For example, water hyacinth root powder has been used as a low-cost bioadsorbent for the removal of cellulose-reactive blue dye. nih.gov Furthermore, the synthesis of copper nanoparticles from fish scales, a waste material, provides a greener catalyst for the degradation of Reactive Blue 19. pjoes.com

Table 3: Green Chemistry Techniques in Dye Synthesis and Purification

Process Green Chemistry Approach Benefits
Synthesis Use of renewable starting materials and biodegradable dye design. rsc.org Reduced reliance on fossil fuels, decreased environmental persistence. rsc.org
Synthesis Application of catalysis and biocatalysis. royalsocietypublishing.org Increased reaction efficiency, reduced waste generation. royalsocietypublishing.org
Purification Ultrafiltration with polyamide membranes. researcher.lifearcjournals.org Improved dye quality, higher fixation rates. researcher.life
Purification Liquid-liquid extraction using deep eutectic solvents (DES). tandfonline.com High removal efficiency, potential for solvent recycling. tandfonline.com
Purification/Degradation Adsorption using bioadsorbents like water hyacinth root powder. nih.gov Utilization of waste materials, low-cost water treatment. nih.gov
Degradation Catalytic degradation using copper nanoparticles synthesized from fish scales. pjoes.com Use of waste-derived catalysts, effective dye removal. pjoes.com

Environmental Transformation and Degradation Mechanisms of Reactive Blue 31

Photodegradation Pathways and Kinetics of Reactive Blue 31

Photodegradation is a process where light energy initiates the breakdown of complex molecules. For reactive dyes, this process can occur directly through the absorption of photons by the dye molecule or indirectly through the action of photosensitized reactive species.

Investigation of Reactive Oxygen Species (ROS) Involvement in this compound Photolysis

The photolytic degradation of reactive dyes is significantly influenced by the generation of highly reactive oxygen species (ROS). When a dye molecule absorbs light, it can become excited and transfer this energy to molecular oxygen (O₂), leading to the formation of ROS such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂⁻). These radicals are powerful oxidizing agents that can non-selectively attack and break down the complex chromophore structure of the dye, leading to decolorization and mineralization.

Research on various reactive dyes has confirmed the central role of ROS. For instance, the degradation of many organic pollutants is initiated by these reactive species. The general mechanism involves the generation of electron-hole pairs on a photocatalyst surface, which then react with water and oxygen to produce •OH and O₂⁻ radicals. These radicals subsequently attack the dye molecule, breaking down its aromatic rings and leading to its degradation. Studies on the photodegradation of other dyes like Methylene (B1212753) Blue have identified hydroxyl and superoxide radicals as the key reactive species responsible for the breakdown of the dye's structure.

Quantum Yield and Photochemical Efficiency Studies of this compound

The quantum yield (Φ) of a photochemical reaction is a measure of its efficiency. It is defined as the number of molecules transformed divided by the number of photons absorbed by the system. wikipedia.org A higher quantum yield indicates a more efficient photochemical process. This value is critical for assessing the feasibility and potential scalability of photodegradation for wastewater treatment. The quantum yield can be affected by numerous factors, including the wavelength of light, the concentration of the dye, pH, and the presence of other substances in the water. wikipedia.org

Advanced Oxidation Processes (AOPs) for this compound Remediation

Advanced Oxidation Processes (AOPs) are a group of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). These methods are particularly effective for treating recalcitrant compounds like reactive dyes.

Catalytic and Non-Catalytic Ozonation of this compound

Ozonation is an AOP that utilizes ozone (O₃), a powerful oxidant, to break down pollutants. The process can occur through two pathways: direct reaction with molecular ozone or indirect reaction with hydroxyl radicals formed from ozone decomposition, especially at higher pH values.

Studies on various reactive dyes have demonstrated the effectiveness of ozonation. For instance, the ozonation of Procion Blue dye showed up to 87% removal for a 60 mg/L solution, with the degradation following pseudo-first-order kinetics. The efficiency of ozonation can be enhanced by using catalysts (catalytic ozonation). Materials like activated carbon can promote the decomposition of ozone to generate more hydroxyl radicals, leading to faster and more complete degradation. doi.orgresearchgate.net In a study on Reactive Blue 194, activated carbon catalyzed ozonation proved more successful in reducing chemical oxygen demand (COD) and aromaticity compared to ozonation alone. researchgate.net

Table 1: Ozonation Efficiency for Different Reactive Dyes

Reactive DyeProcessKey FindingsReference
Procion BlueOzonation87% removal at 60 mg/L initial concentration and pH 12. Followed pseudo-first-order kinetics.
Reactive Black 5Catalytic Ozonation (Carbon Aerogel)Effective regeneration and reuse of dyeing effluents. publisherspanel.com
Reactive Blue 194Activated Carbon Catalyzed Ozonation (ACCO)ACCO was more successful in COD removal than single ozonation. doi.orgresearchgate.net

Fenton and Photo-Fenton Chemistry for this compound Decomposition

The Fenton process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) as a catalyst to produce hydroxyl radicals. This reaction is most effective under acidic conditions, typically at a pH of around 3. The photo-Fenton process enhances the traditional Fenton reaction by using UV or visible light, which promotes the regeneration of Fe²⁺ from Fe³⁺, thereby accelerating the rate of dye degradation.

Numerous studies have confirmed the high efficiency of Fenton and photo-Fenton processes for degrading reactive dyes. For Reactive Blue 19, the Fenton process achieved 70% removal efficiency at an optimal pH of 3. In a comparative study, the photo-Fenton process was found to be superior to the Fenton process for the degradation of Reactive Red 2 and Reactive Blue 4. A study on Reactive blue BF-5G and Remazol red RB 133% dyes showed degradation of over 98% for each dye using both Fenton and photo-Fenton processes, with the kinetics fitting a pseudo-first-order model. core.ac.uk

Table 2: Comparison of Fenton and Photo-Fenton Processes for Reactive Dye Degradation

Reactive DyeProcessOptimal pHRemoval EfficiencyKineticsReference
Reactive Blue 19Fenton370%-
Reactive Blue BF-5GFenton & Photo-Fenton3-4>98%Pseudo-first-order core.ac.uk
Reactive Black 5Fenton3--
Remazol Blue RGPPhoto-Fenton (Sunlight)3>90% in 90-120 min- neptjournal.com

Electrochemical and Sonochemical Approaches for this compound Mineralization

Electrochemical methods for dye degradation involve either direct oxidation at the anode or indirect oxidation via electro-generated species like hydroxyl radicals or chlorine. The efficiency of these processes depends on electrode material, current density, and electrolyte composition. For Reactive Blue 19, electrochemical degradation using a Boron-Doped Diamond (BDD) anode resulted in complete color removal and 100% Total Organic Carbon (TOC) removal under optimized conditions. soton.ac.uk The degradation kinetics in such systems often follow a pseudo-first-order model. deswater.com

Sonochemical degradation utilizes high-frequency ultrasound to induce acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This collapse creates localized hot spots with extreme temperatures and pressures, leading to the formation of ROS and the thermal decomposition of pollutants. researchgate.net The combination of sonolysis with other AOPs, such as the electro-Fenton process, has been shown to enhance the degradation of dyes like Azure B. researchgate.net Studies on Reactive Orange 16 and Reactive Blue 19 have demonstrated that ultrasonication can effectively destroy dye molecules, achieving over 85% color removal when combined with ultrafiltration. researchgate.net

Biotransformation and Biodegradation of this compound

Biotransformation and biodegradation represent environmentally benign approaches for the treatment of textile effluents containing dyes like this compound. These processes leverage the metabolic capabilities of microorganisms to break down complex dye structures. openbiotechnologyjournal.comenvirobiotechjournals.com

Both pure microbial cultures and microbial consortia have been investigated for their ability to decolorize and degrade reactive dyes. frontiersin.orgresearchgate.net Pure cultures offer the advantage of reproducible data and allow for a clearer understanding of the metabolic pathways involved. openbiotechnologyjournal.com For instance, a strain of Enterobacter sp. demonstrated a 99.7% decolorization efficiency of Reactive Blue 19 at a concentration of 400 mg/L under anaerobic conditions with glucose as a co-substrate. frontiersin.org Similarly, Bacillus cereus has been used for the anaerobic decolorization of Reactive Blue 19. frontiersin.org

Microbial consortia, which are mixed communities of different microorganisms, often exhibit enhanced degradation capabilities due to synergistic interactions. openbiotechnologyjournal.comfrontiersin.orgresearchgate.net Different strains within a consortium can attack the dye molecule at various positions or utilize metabolites produced by other members, leading to a more complete breakdown of the dye. frontiersin.orgresearchgate.net This co-metabolic activity often results in a higher degree of mineralization, the complete conversion of the organic pollutant into inorganic substances like carbon dioxide and water. openbiotechnologyjournal.com

Table 2: Examples of Microbial Degradation of Reactive Dyes

Microorganism/ConsortiumTarget DyeKey Findings
Enterobacter sp. F NCIM 5545Reactive Blue 19Achieved 99.7% decolorization efficiency at 400 mg/L dye concentration under anaerobic conditions. frontiersin.org
Rhodocyclus gelatinosus XL-1Reactive Brilliant Blue (KN-R)Achieved ≥93% decolorization, utilizing peptone as a substrate. frontiersin.org
Shewanella decolorationis S12Reactive Brilliant Blue K-GRDemonstrated decolorization under anaerobic conditions. frontiersin.org
Bacillus cereusReactive Blue 19Utilized for decolorization under anaerobic conditions. frontiersin.org
Bacterial Consortium PMB11Reactive Blue 59Showed efficient decolorization, highlighting the advantages of microbial consortia over pure cultures. researchgate.net

The breakdown of dyes by microorganisms is primarily an enzymatic process. researchgate.netresearchgate.net Enzymes like laccases, peroxidases (such as lignin (B12514952) peroxidase and manganese peroxidase), and azoreductases play a crucial role in the decolorization and degradation of dyes. researchgate.netuminho.ptresearchgate.net

Laccases, which are multi-copper oxidases, can oxidize a broad range of phenolic and non-phenolic compounds, making them effective in degrading various types of dyes. uminho.ptasm.org For example, laccase from Cyathus bulleri, when supplemented with a mediator like ABTS, has been shown to efficiently decolorize reactive azo dyes. asm.org Engineered variants of this laccase demonstrated enhanced degradation of Reactive Blue 21, a phthalocyanine (B1677752) dye. asm.org

Peroxidases, such as lignin peroxidase (LiP) and manganese peroxidase (MnP), are also key enzymes in dye degradation, particularly in white-rot fungi. uminho.pt LiP, with its higher oxidation potential, can degrade a wider range of azo dyes compared to MnP. uminho.pt Azoreductases are responsible for the reductive cleavage of the azo bonds (-N=N-) that are characteristic of azo dyes, which is often the initial step in their anaerobic degradation. envirobiotechjournals.comresearchgate.net

The efficiency of biotransformation of dyes like this compound is influenced by a multitude of factors. openbiotechnologyjournal.comlibretexts.org These can be broadly categorized as follows:

Microbial Factors: The specific strain or consortium of microorganisms used is a primary determinant. libretexts.org The enzymatic machinery of the microbe(s) and their metabolic capabilities dictate the extent and rate of degradation. researchgate.net Genetic variability within microbial populations also plays a significant role. libretexts.orgthepharmajournal.com

Environmental Conditions: Parameters such as pH, temperature, and the availability of oxygen (aerobic vs. anaerobic conditions) significantly impact microbial activity and enzyme function. openbiotechnologyjournal.com For instance, the initial breakdown of azo dyes often occurs under anaerobic conditions, while the subsequent degradation of the resulting aromatic amines is typically an aerobic process. openbiotechnologyjournal.com

Substrate and Nutrient Availability: The concentration of the dye itself can affect the process, with high concentrations sometimes being inhibitory. openbiotechnologyjournal.com The presence of a co-substrate or carbon source, such as glucose or peptone, is often necessary to support microbial growth and enzyme production. frontiersin.orgjmb.or.kr The nutritional status of the medium is crucial for efficient biotransformation. libretexts.org

Chemical Structure of the Dye: The molecular structure of the dye, including the types of chemical bonds and substituent groups, influences its susceptibility to enzymatic attack. openbiotechnologyjournal.comuminho.pt

Exposure to Other Chemicals: The presence of other chemicals or pollutants in the wastewater can either inhibit or sometimes induce the enzymatic activity responsible for dye degradation. libretexts.orghowmed.net

Adsorption and Sequestration Dynamics of Reactive Blue 31 in Environmental Matrices

Development and Characterization of Advanced Adsorbent Materials for Reactive Blue 31 Removal

A variety of materials have been investigated for their potential to adsorb this compound, ranging from natural biomass to sophisticated engineered materials. The effectiveness of these adsorbents is closely linked to their physical and chemical properties, such as surface area, pore structure, and the presence of functional groups.

Natural and Modified Biomass Adsorbents for this compound

Low-cost and readily available biomass materials have garnered significant attention as potential adsorbents for dye removal. researchgate.netresearchgate.netscirp.org These materials, often derived from agricultural or industrial waste, offer a sustainable and economical solution for wastewater treatment.

Natural wheat straw (NWS) has been studied as a low-cost adsorbent for Reactive Blue. researchgate.netsciencepublishinggroup.com To enhance its adsorption capacity, wheat straw has been modified with the cationic surfactant cetyl-trimethylammonium bromide (CTAB). researchgate.net This modification improves the surface properties of the straw, leading to a higher dye removal efficiency. researchgate.netsciencepublishinggroup.com Studies have shown that modified wheat straw (MWS) can achieve a removal percentage of 92.17%, significantly higher than the 68% achieved by NWS. researchgate.netsciencepublishinggroup.com The surface morphology and functional groups of both NWS and MWS have been characterized using scanning electron microscopy (SEM) and Fourier transform infrared (FTIR) spectroscopy to understand the changes upon modification and dye adsorption. researchgate.net

Other biomass sources have also been explored. The white-rot fungus Panus tigrinus has demonstrated potential for decolorizing Reactive Blue. researchgate.net Dried Azolla filiculoides biomass has been used for the biosorption of Reactive Blue 59. saspublishers.com Lignin-based adsorbents, generated from cosolvent-enhanced lignocellulosic fractionation and subsequent amination, have been characterized by techniques like ³¹P NMR, FTIR, SEM, and TGA to assess their suitability for dye removal. acs.org The amination process was found to increase the specific surface area and incorporate amine functionalities, which are key to the adsorption process. acs.org

The following table summarizes the removal efficiency of some natural and modified biomass adsorbents for reactive dyes.

AdsorbentDyeRemoval Efficiency (%)Reference
Natural Wheat Straw (NWS)Reactive Blue68 researchgate.netsciencepublishinggroup.com
Modified Wheat Straw (MWS)Reactive Blue92.17 researchgate.netsciencepublishinggroup.com
Panus tigrinus biomassReactive Blue 19- researchgate.net
Azolla filiculoidesReactive Blue 59- saspublishers.com
Bauxite (B576324) ResidueReactive Blue100 mdpi.com

Carbonaceous Materials and Metal-Organic Frameworks (MOFs) for this compound Adsorption

Carbonaceous materials, particularly activated carbon, are widely recognized for their high adsorption capacity due to their large surface area and porous structure. scirp.orgrsc.org Powdered activated carbon (PAC) has been effectively used for the removal of Reactive Blue 19 (RB19). neptjournal.com The particle size distribution and surface morphology of PAC have been analyzed using methods like scanning electron microscopy. neptjournal.com Another study utilized activated carbon derived from tannery sludge to adsorb Reactive Red 31 and Reactive Red 2. bioline.org.br

Nano-carbon materials (N-CM) synthesized from small precursors like citric acid and zinc gluconate have also been investigated for their ability to adsorb both cationic and anionic dyes, including Reactive Blue 19. nih.gov These materials possess a high specific surface area and abundant surface functional groups. nih.gov

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials with exceptionally high surface areas and tunable structures, making them promising candidates for adsorption applications. mdpi.comrsc.orgdeswater.com Various MOFs, such as MIL-101, MIL-100, UIO-66, and ZIF-8, have been identified as stable in water and effective for dye removal. mdpi.comresearchgate.net For instance, the chromium-based MOF, MIL-101(Cr), has been studied for the adsorption of several reactive dyes, including a reactive blue dye. researchgate.net The copper-based MOF, HKUST-1, has been used to remove dyes like Methylene (B1212753) Blue and Reactive Black 5. ijesd.org The synthesis of these MOFs can be achieved through methods like solvothermal synthesis. rsc.orgdeswater.com

The table below presents the adsorption capacities of some carbonaceous materials and MOFs for reactive dyes.

AdsorbentDyeAdsorption Capacity (mg/g)Reference
Nano-carbon material (N-CM)Reactive Blue 1979.54 nih.gov
Activated carbon from Enteromorpha proliferaReactive Blue 17171.94 scirp.org
Activated carbon from Enteromorpha proliferaReactive Blue 4131.93 scirp.org
MIL-101(Cr)Reactive Blue 2377 researchgate.net
Bauxite ResidueReactive Blue186.01 mdpi.com

Isotherm and Kinetic Modeling of this compound Adsorption Processes

To understand and optimize the adsorption of this compound onto various materials, researchers employ isotherm and kinetic models to describe the equilibrium and rate of the process.

The Langmuir and Freundlich isotherm models are commonly used to describe the equilibrium of adsorption. neptjournal.com The Langmuir model assumes monolayer adsorption on a homogeneous surface, while the Freundlich model is applicable to heterogeneous surfaces. neptjournal.com For the adsorption of Reactive Blue 19 onto powdered activated carbon, the Langmuir isotherm was found to be the best fit. neptjournal.com Similarly, the adsorption of a reactive blue dye onto Panus tigrinus biomass was well-described by the Langmuir model, suggesting a homogeneous distribution of active sites on the biomass surface. researchgate.netbioline.org.br In contrast, the Freundlich model provided a better fit for the adsorption of a reactive blue dye onto natural and modified wheat straw, as well as for Reactive Blue dye on bauxite residue. researchgate.netsciencepublishinggroup.commdpi.com The Redlich-Peterson model, a three-parameter isotherm, was found to best describe the equilibrium of Reactive Blue 4 adsorption on dry cells of Rhizopus oryzae. tandfonline.com

Kinetic studies are crucial for understanding the rate-controlling steps of the adsorption process. The pseudo-first-order and pseudo-second-order models are widely applied. bioline.org.brbioline.org.br The pseudo-second-order model suggests that chemisorption is the rate-limiting step. bioline.org.br This model was found to satisfactorily represent the adsorption kinetics for Reactive Blue 19 on powdered activated carbon, a reactive blue dye on Panus tigrinus biomass, and reactive dyes on activated carbon derived from Enteromorpha prolifera. researchgate.netneptjournal.comscirp.orgbioline.org.br For the adsorption of a reactive blue dye on natural and modified wheat straw, the intra-particle diffusion model provided a good fit. researchgate.netsciencepublishinggroup.com

The following tables summarize the fitting of different isotherm and kinetic models for the adsorption of reactive blue dyes on various adsorbents.

Isotherm Model Fitting

Adsorbent Dye Best Fit Isotherm Model Reference
Powdered Activated Carbon Reactive Blue 19 Langmuir neptjournal.com
Panus tigrinus biomass Reactive Blue Langmuir researchgate.netbioline.org.br
Natural & Modified Wheat Straw Reactive Blue Freundlich researchgate.netsciencepublishinggroup.com
Activated Carbon Reactive Blue Langmuir researchgate.netsciencepublishinggroup.com
Dry cells of Rhizopus oryzae Reactive Blue 4 Redlich-Peterson tandfonline.com

Kinetic Model Fitting

Adsorbent Dye Best Fit Kinetic Model Reference
Powdered Activated Carbon Reactive Blue 19 Pseudo-second-order neptjournal.com
Panus tigrinus biomass Reactive Blue Pseudo-second-order researchgate.netbioline.org.br
Natural & Modified Wheat Straw Reactive Blue Intra-particle diffusion researchgate.netsciencepublishinggroup.com
Activated Carbon Reactive Blue Pseudo-second-order researchgate.netsciencepublishinggroup.com
Dry cells of Rhizopus oryzae Reactive Blue 4 Pseudo-second-order tandfonline.com

Thermodynamic and Mechanistic Elucidation of this compound Adsorption onto Solid Phases

Thermodynamic parameters, including Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°), provide insight into the spontaneity and nature of the adsorption process.

A negative ΔG° indicates a spontaneous adsorption process. For the adsorption of Reactive Blue 19 onto a nano-carbon material and turquoise blue dye onto activated carbon, the process was found to be spontaneous. nih.govorientjchem.org The nature of the enthalpy change reveals whether the process is exothermic (negative ΔH°) or endothermic (positive ΔH°). The adsorption of Reactive Blue 19 onto powdered activated carbon was found to be exothermic. neptjournal.com Conversely, the adsorption of reactive dyes onto activated carbon prepared from Enteromorpha prolifera and turquoise blue dye onto activated carbon was endothermic, suggesting the process is favored at higher temperatures. scirp.orgscirp.orgorientjchem.org A positive ΔS° indicates increased randomness at the solid-solution interface during adsorption. scirp.orgorientjchem.org

The mechanism of adsorption can involve various interactions such as electrostatic attraction, hydrogen bonding, and π-π stacking. nih.gov For the adsorption of anionic Reactive Blue 19 onto a nano-carbon material, the mechanism was attributed to cooperative π-π stacking and hydrogen bonding. nih.gov In the case of dye adsorption on MOFs, interactions like H-bonding and π–π stacking between the aromatic compounds of the dye and the MOF structure have been identified as primary adsorption interactions. mdpi.com

The table below presents the thermodynamic parameters for the adsorption of some reactive blue dyes.

AdsorbentDyeΔG°ΔH°ΔS°Nature of ProcessReference
Powdered Activated CarbonReactive Blue 19-Negative-Spontaneous, Exothermic neptjournal.com
Nano-carbon material (N-CM)Reactive Blue 19NegativePositive-Spontaneous, Endothermic nih.gov
Activated Carbon (Enteromorpha prolifera)Reactive Blue 171/4NegativePositivePositiveSpontaneous, Endothermic scirp.orgscirp.org
Activated Carbon (Delonix Regia Pods)Turquoise BlueNegativePositivePositiveSpontaneous, Endothermic orientjchem.org
Biochar (Ulva reticulata)Reactive Blue 19NegativePositivePositiveSpontaneous, Endothermic deswater.com

Advanced Analytical Methodologies for Reactive Blue 31 and Its Transformation Products

Spectroscopic Techniques for Reactive Blue 31 Quantification and Structural Characterization

Spectroscopic methods are fundamental in the analysis of dyes like this compound, providing both quantitative data and insights into molecular structure. These techniques rely on the interaction of electromagnetic radiation with the dye molecules.

UV-Visible Spectrophotometry for Concentration Determination of this compound

UV-Visible spectrophotometry is a widely used technique for determining the concentration of this compound in aqueous solutions. ijprajournal.com This method is based on the Beer-Lambert Law, which establishes a direct relationship between the absorbance of light by a solution and the concentration of the absorbing species. ijprajournal.com The concentration of the dye can be monitored by measuring the absorbance at its maximum wavelength (λmax). For instance, the decolorization of similar reactive dyes like Reactive Blue 19 is tracked by monitoring the absorbance at its λmax of 592 nm. The λmax for different reactive dyes varies, with values such as 512 nm for Red-5B and 666 nm for Blue-3R being reported. worldwidejournals.com

The process involves recording the UV-Vis spectrum of the dye solution over a specific wavelength range, typically from 200 to 800 nm, to identify the λmax. pjoes.comelectrochemsci.org A calibration curve is then constructed by plotting the absorbance values of a series of standard solutions of known concentrations against their respective concentrations. This curve serves as a reference for determining the concentration of unknown samples. It is important to note that factors such as pH and the presence of salts can influence the dye's spectrum and potentially lead to aggregation, which may affect the accuracy of the measurements. researchgate.net

Table 1: Example of Data for Generating a UV-Visible Spectrophotometry Calibration Curve

Concentration (mg/L)Absorbance at λmax
50.150
100.305
200.610
401.220
501.525

Infrared and Raman Spectroscopy for this compound Structural Analysis

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for the structural analysis of molecules like this compound. aip.org These vibrational spectroscopy methods provide detailed information about the functional groups present in a molecule, offering a molecular fingerprint. aip.orgacs.org

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its atomic bonds. mdpi.com Specific functional groups absorb IR radiation at characteristic frequencies, allowing for their identification. For example, the presence of azo linkages, a common feature in reactive dyes, can be identified by a distinctive peak around 1646.3 cm-1. pjoes.com The disappearance of such peaks can signify the degradation of the dye. pjoes.com

Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light, usually from a laser. acs.org While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy is generally more sensitive to non-polar bonds. aip.org This complementarity allows for a more complete structural characterization when both techniques are used. acs.org For instance, Raman imaging can be used to visualize the distribution of different chemical components within a sample. thermofisher.com

Table 2: Characteristic Infrared Absorption Frequencies for Functional Groups Relevant to Reactive Dyes

Functional GroupCharacteristic Absorption Range (cm⁻¹)
N-H (amines)3300-3500
C-H (aromatic)3000-3100
C=O (carbonyl)1650-1750
C=C (aromatic)1400-1600
S=O (sulfonates)1340-1380, 1150-1180
C-N1000-1350
C-O1000-1300

Chromatographic Separations for this compound and Metabolite Profiling

Chromatographic techniques are essential for separating the complex mixtures that often result from the degradation or metabolism of this compound. These methods allow for the isolation and quantification of the parent dye, its isomers, and various transformation products.

High-Performance Liquid Chromatography (HPLC) for this compound Purity and Degradation Studies

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for studying its degradation pathways. ijcmas.com HPLC separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase (a liquid solvent). researchgate.net

In the context of reactive dyes, reversed-phase HPLC is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase. ncsu.edu By using a gradient elution, where the composition of the mobile phase is changed over time, a wide range of compounds with varying polarities can be separated. ncsu.edu For instance, a method for separating methylene (B1212753) blue and its metabolites utilized a polar-RP column with a mobile phase consisting of ammonium (B1175870) acetate (B1210297) in a water-methanol solution and an acetonitrile-methanol mixture. researchgate.net HPLC analysis is crucial for quantifying the unhydrolyzed, monohydroxy-, and dihydroxy- forms of reactive dyes. researchgate.netresearchgate.net The separated components are typically detected using a UV-Vis or diode array detector (DAD), which provides absorbance data across a range of wavelengths. chemmethod.com

Table 3: Typical HPLC Parameters for Reactive Dye Analysis

ParameterTypical Value/Condition
ColumnC18 reversed-phase (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase AAcetonitrile or Methanol
Mobile Phase BWater with buffer (e.g., ammonium acetate, formic acid)
Flow Rate0.5 - 1.5 mL/min
DetectionUV-Vis or Diode Array Detector (DAD) at λmax
Injection Volume5 - 20 µL
Column Temperature25 - 40 °C

Hydrophilic Interaction Liquid Chromatography (HILIC) for Polar this compound Derivatives

Hydrophilic Interaction Liquid Chromatography (HILIC) is a variation of normal-phase liquid chromatography that is particularly well-suited for the separation of highly polar compounds, such as the derivatives of this compound. researchgate.netmdpi.com HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a nonpolar organic solvent mixed with a smaller amount of an aqueous or polar solvent. mdpi.comelementlabsolutions.com

This technique is advantageous for retaining and separating polar analytes that have little or no retention in reversed-phase chromatography. elementlabsolutions.com The separation mechanism in HILIC is based on the partitioning of analytes between the bulk mobile phase and a water-enriched layer on the surface of the polar stationary phase. elementlabsolutions.com HILIC has been successfully used for the separation and identification of commercial reactive dyes and their hydrolysis products without the need for ion-pairing agents, which can interfere with mass spectrometry detection. researchgate.netresearchgate.net A variety of HILIC stationary phases are available, including bare silica, diol, amino, and zwitterionic phases, offering flexibility in method development. mdpi.comelementlabsolutions.com

Mass Spectrometry Techniques for Identification of this compound Transformation Intermediates

Mass spectrometry (MS) is an indispensable tool for the identification and structural elucidation of the transformation intermediates of this compound. nih.gov MS measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. nih.gov When coupled with a separation technique like HPLC or HILIC, it becomes a powerful platform for analyzing complex mixtures. researchgate.netresearchgate.net

Electrospray ionization (ESI) is a soft ionization technique commonly used to introduce the analytes from the liquid phase into the mass spectrometer without significant fragmentation. nih.gov This allows for the detection of the molecular ion, from which the molecular weight can be determined. Further structural information can be obtained using tandem mass spectrometry (MS/MS). In MS/MS, a specific ion is selected, fragmented through collision-induced dissociation (CID), and the resulting fragment ions are analyzed. This fragmentation pattern provides valuable clues about the molecule's structure. High-resolution mass spectrometry (HRMS), such as quadrupole time-of-flight (Q-TOF) MS, provides highly accurate mass measurements, enabling the determination of the elemental composition of the parent and fragment ions. researchgate.net This level of detail is crucial for confidently identifying unknown transformation products. researchgate.netcopernicus.org

Computational Chemistry and Theoretical Modeling of Reactive Blue 31

Quantum Chemical Calculations for Reactive Blue 31 Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of azo dyes such as this compound. tandfonline.comissr-journals.orgpsu.edu These calculations can elucidate the distribution of electrons within the molecule, identify reactive sites, and predict various chemical properties. rsdjournal.orgresearchgate.net

DFT methods, such as B3LYP combined with basis sets like 6-31G(d,p), are commonly used to optimize the molecular geometry of reactive dyes and to calculate their electronic properties. rsc.orgmdpi.comnih.gov Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. nih.gov The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. psu.eduresearchgate.net

For azo dyes, these calculations can predict sites susceptible to electrophilic or nucleophilic attack. psu.edunih.gov For instance, Fukui function analysis, which is derived from DFT calculations, can pinpoint specific atoms or regions within the this compound molecule that are most likely to participate in chemical reactions. tandfonline.compsu.edu Studies on similar azo dyes have shown that nitrogen atoms, particularly those in the azo group (-N=N-), and π-electrons in the aromatic rings are often key sites for reactivity. researchgate.netx-mol.com

Furthermore, quantum chemical calculations can predict the absorption spectra of dyes. Time-dependent DFT (TD-DFT) is a reliable method for calculating the electronic transitions that give rise to color, providing theoretical UV-Vis spectra that can be compared with experimental data. issr-journals.orgpsu.eduacs.org These theoretical predictions can help in understanding how modifications to the dye's structure might alter its color.

Table 1: Key Parameters from Quantum Chemical Calculations for Azo Dyes

Calculated ParameterSignificanceTypical Computational Method
HOMO EnergyIndicates electron-donating abilityDFT (e.g., B3LYP/6-31G(d,p))
LUMO EnergyIndicates electron-accepting abilityDFT (e.g., B3LYP/6-31G(d,p))
HOMO-LUMO GapRelates to chemical reactivity and stabilityDFT (e.g., B3LYP/6-31G(d,p))
Fukui FunctionsIdentifies reactive sites for nucleophilic, electrophilic, and radical attackDFT with population analysis
Molecular Electrostatic Potential (MEP)Visualizes charge distribution and predicts sites for intermolecular interactionsDFT
Absorption Wavelength (λmax)Predicts the color of the dyeTD-DFT

This table is a generalized representation based on common practices in the computational chemistry of dyes and may not reflect specific values for this compound without direct computational studies on this exact molecule.

Molecular Dynamics Simulations of this compound Interactions with Substrate Surfaces and Environmental Components

Molecular dynamics (MD) simulations provide a dynamic view of how this compound interacts with its environment, such as substrate surfaces (like cellulose (B213188) fibers) and components in wastewater. niscpr.res.intandfonline.com These simulations model the movement of atoms and molecules over time, offering insights into binding mechanisms, aggregation behavior, and conformational changes. ucl.ac.ukacs.org

In the context of dyeing, MD simulations can be used to study the non-covalent interactions between the dye molecule and the substrate. tandfonline.com For reactive dyes and cellulose, these interactions, which include van der Waals forces, hydrogen bonds, and π-π stacking, are crucial for the initial adsorption of the dye onto the fiber before the covalent bond is formed. nih.gov By simulating the dye-substrate system, researchers can identify the most favorable binding orientations and calculate binding energies. niscpr.res.in

MD simulations are also valuable for studying the aggregation of dye molecules in aqueous solutions. tandfonline.com Reactive dyes can form aggregates, which can affect their solubility and dyeing performance. Simulations can reveal the size, structure, and stability of these aggregates and the types of intermolecular forces that hold them together. tandfonline.com

Furthermore, MD simulations can be employed to investigate the interaction of this compound with components of wastewater treatment systems. For example, simulations can model the adsorption of the dye onto the surface of adsorbent materials or its interaction with enzymes used in bioremediation. niscpr.res.in Root mean square fluctuation (RMSF) analysis from MD trajectories can indicate the stability of the enzyme-dye complex, with lower fluctuations suggesting a more stable interaction. niscpr.res.in

Table 2: Applications of Molecular Dynamics Simulations for Reactive Dyes

Application AreaInformation GainedKey Simulation Outputs
Dye-Substrate InteractionBinding affinity, orientation, and key interacting residues/functional groups.Binding free energy, radial distribution functions, hydrogen bond analysis.
Dye AggregationTendency to form aggregates, size, and stability of aggregates in solution.Solvent accessible surface area (SASA), cluster analysis, interaction energies.
BioremediationInteraction mechanism with enzymes or microorganisms.Binding modes, conformational changes of the enzyme, stability of the complex (RMSD, RMSF).
Adsorption ProcessesMechanism of adsorption onto various materials.Adsorption energy, orientation on the surface, interaction with surface functional groups.

This table outlines the general applications of MD simulations in the study of reactive dyes.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for this compound and Analogs

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. acs.orgnih.govmdpi.com These models are built by developing a mathematical relationship between calculated molecular descriptors and an experimentally measured property. acs.org

For this compound and its analogs, QSAR/QSPR models can be developed to predict properties such as color, fastness, solubility, and affinity for a substrate. nih.gov The first step in building a QSAR/QSPR model is to generate a set of molecular descriptors for a series of related dyes. These descriptors can be 0D (e.g., molecular weight), 1D (e.g., counts of certain atoms), 2D (e.g., topological indices), or 3D (e.g., steric and electrostatic fields). nih.govmdpi.com

Once the descriptors are calculated, statistical methods like multiple linear regression, partial least squares, or machine learning algorithms are used to build a model that can predict the property of interest. mdpi.com For example, a 3D-QSPR technique like Comparative Molecular Field Analysis (CoMFA) can be used to understand how steric and electrostatic fields of a dye molecule influence its interaction with a substrate like cellulose. nih.govnih.gov The graphical output of such models, in the form of contour maps, can highlight regions of the molecule where modifications are likely to enhance the desired property. nih.govmdpi.com

A crucial aspect of QSAR/QSPR modeling is rigorous validation to ensure the model is robust and has predictive power. frontiersin.org This involves internal validation (e.g., cross-validation) and external validation using a set of compounds not included in the model development. acs.orgfrontiersin.org The applicability domain of the model must also be defined to specify the chemical space for which the model can make reliable predictions. nih.govfrontiersin.org

Table 3: Common Molecular Descriptors Used in QSAR/QSPR for Dyes

Descriptor TypeExamplesInformation Encoded
Constitutional (0D/1D) Molecular Weight, Atom Counts, Bond CountsBasic composition of the molecule.
Topological (2D) Connectivity Indices, Shape IndicesAtom connectivity and branching.
Geometrical (3D) Surface Area, Molecular Volume3D size and shape of the molecule.
Quantum Chemical HOMO/LUMO Energies, Dipole Moment, PolarizabilityElectronic properties and reactivity.
Physicochemical LogP (Octanol-Water Partition Coefficient)Hydrophobicity/hydrophilicity.

This table provides examples of descriptor classes commonly used in the development of QSAR/QSPR models.

Integrated Environmental Management and Remediation Strategies for Reactive Blue 31

Synergistic Approaches for Reactive Blue 31 Removal from Aqueous Effluents

The removal of reactive dyes like RB 31 from wastewater is often challenging due to their high solubility and stability. Synergistic approaches, which combine two or more treatment processes, have demonstrated enhanced efficiency in dye degradation and color removal. These methods often lead to higher removal rates and more complete mineralization of the dye molecules than individual processes alone.

Combining different advanced oxidation processes (AOPs) or coupling them with biological or physical methods has shown significant promise. For instance, the UV/Chlorine process has been shown to be more effective for the decolorization of reactive dyes compared to chlorination alone, enhancing the degradation rate by approximately 1.48–1.51 times. sciencepublishinggroup.com The mechanism involves the generation of highly reactive species, such as hydroxyl radicals (•OH) and reactive chlorine species (RCS), which are powerful oxidizing agents capable of breaking down complex dye structures. sciencepublishinggroup.com

Another effective combination is ozonation with biological treatment, such as using an Up-Flow Anaerobic Sludge Blanket (UASB) reactor. This hybrid approach has achieved significant reductions in Chemical Oxygen Demand (COD) and high levels of dye removal for reactive dyes. mdpi.com The initial ozonation step breaks down the recalcitrant dye molecules into more biodegradable intermediates, which are then mineralized by the microorganisms in the anaerobic reactor. mdpi.com

Enzymatic treatments also exhibit synergistic effects. The use of enzymes like horseradish peroxidase can be enhanced when treating a mixture of reactive dyes. Studies have shown that the removal efficiency for individual reactive dyes increases when they are present in a mixture, suggesting a synergistic action of the enzyme. icm.edu.pl Similarly, immobilizing enzymes like laccase onto oxide-based supports (e.g., TiO₂-ZrO₂) can create a biocatalytic system that degrades reactive dyes through a synergistic mechanism of simultaneous sorption and catalytic action. icm.edu.pl

The table below summarizes the findings from various studies on synergistic treatment methods for reactive dyes.

Synergistic Method Target Dye(s) Key Findings Removal Efficiency
UV/ChlorineNavy Blue 2501.47–1.50 times faster than chlorination alone; Optimum pH 6-7. sciencepublishinggroup.comDegradation constants of 0.3317 mM⁻¹min⁻¹ (dye) and 0.3384 mM⁻¹min⁻¹ (color). sciencepublishinggroup.com
Ozonation + UASB ReactorReactive Blue 5 (RB5)Highly effective in removing color, COD, and Total Organic Carbon (TOC). mdpi.com~90% COD reduction; 94% dye removal. mdpi.com
Enzymatic (Horseradish Peroxidase)Reactive Blue 21 (RB 21) & Reactive Red 195Synergistic effect observed in dye mixture; removal of RB 21 increased from 79% to 81%. icm.edu.pl81% removal for RB 21 in a mixture. icm.edu.pl
Immobilized Laccase (TiO₂-ZrO₂)Reactive Black 5 (RB5), Remazol Brilliant Blue RSimultaneous sorption and catalytic degradation. icm.edu.plUp to 77% degradation for RB5. icm.edu.pl
Hydrodynamic Cavitation + UV + PMSReactive Blue 222Hybrid technology demonstrated significant organic matter degradation. mdpi.com85.66% TOC reduction after 180 min. mdpi.com
Ultrasonication + UltrafiltrationReactive Blue 19Combined processes ensure high color reduction. pcimembranes.comOver 85% color reduction/removal. pcimembranes.com

Lifecycle Assessment Perspectives on the Environmental Footprint of this compound Production and Discharge

A Lifecycle Assessment (LCA) is a critical tool for evaluating the potential environmental impacts of a product or process throughout its entire life cycle, from raw material extraction to final disposal. mdpi.com For a reactive dye like RB 31, an LCA provides insights into the environmental hotspots in its production, use, and effluent discharge.

The discharge of untreated or inadequately treated effluents containing RB 31 contributes significantly to water pollution. sustainability-directory.com The dye's complex aromatic structure makes it resistant to biodegradation, leading to persistence in the environment. tlr-journal.com For example, the hydrolyzed form of a similar dye, Reactive Blue 19, has an estimated half-life of 46 years under neutral pH conditions. tlr-journal.com The environmental impacts of the effluent include high Chemical Oxygen Demand (COD), Biochemical Oxygen Demand (BOD), Total Dissolved Solids (TDS), and intense coloration, which reduces light penetration in aquatic ecosystems, affecting photosynthesis. tlr-journal.com

LCA studies on reactive dyeing processes consistently identify energy consumption (electricity and steam production) and dye production as the main contributors to impact categories like Global Warming and Fine Particulate Matter Formation. metu.edu.tr The "Water resource depletion" impact category is also significant due to the high water consumption in the dyeing and rinsing stages. mdpi.com

The table below outlines the key stages in the lifecycle of this compound and their associated environmental impacts.

Lifecycle Stage Key Activities Primary Environmental Impacts
Production Chemical synthesis of the dye molecule.Energy consumption, use of chemical precursors, potential generation of hazardous byproducts. aidic.itmetu.edu.tr
Dyeing Process Application of dye to textile fibers (e.g., cotton) in an aqueous solution with salt and alkali.High consumption of water, energy (for heating), and auxiliary chemicals (salts, alkali). sustainability-directory.com
Washing/Rinsing Removal of unfixed, hydrolyzed dye from the fabric.Generation of large volumes of highly colored wastewater with high salinity (TDS) and COD. sustainability-directory.comtlr-journal.com
Wastewater Discharge Release of effluent into the environment, with or without treatment.Water pollution, reduced light penetration in aquatic systems, potential toxicity from dye and byproducts. sustainability-directory.comiwaponline.com
End of Life Disposal of dyed textiles.Potential leaching of dyes into soil and groundwater from landfills. iwaponline.com

Improving the environmental profile of RB 31 requires interventions at multiple stages, including optimizing the dyeing process to increase fixation efficiency, reducing water and energy consumption, and implementing effective wastewater treatment technologies. kcgroups.in

Innovative Industrial Effluent Treatment Technologies Applicable to this compound

To address the challenges posed by wastewater containing reactive dyes like RB 31, a range of innovative industrial treatment technologies have been developed. These technologies are often more effective than conventional methods in degrading the complex and recalcitrant dye molecules.

Advanced Oxidation Processes (AOPs): AOPs are characterized by the in-situ generation of highly reactive hydroxyl radicals (•OH), which are powerful, non-selective oxidizing agents. sciencepublishinggroup.comamazonaws.com These processes can effectively decolorize and mineralize reactive dyes. sciencepublishinggroup.com

Ozonation: Using ozone (O₃), often in combination with UV light or hydrogen peroxide (H₂O₂), can efficiently break down dye structures. Catalytic ozonation, where a catalyst is used to enhance ozone's degradation capacity, has also proven effective for treating rinsing effluents for potential recycling. mdpi.comresearchgate.net

Fenton and Photo-Fenton Processes: These methods use a mixture of hydrogen peroxide and an iron catalyst (Fenton's reagent) to produce hydroxyl radicals. waterandwastewater.com The process is enhanced by UV light in the photo-Fenton reaction, leading to rapid degradation of organic pollutants. researchgate.net

Photocatalysis: This process typically uses a semiconductor catalyst, such as titanium dioxide (TiO₂), which, when irradiated with UV light, generates electron-hole pairs that lead to the formation of hydroxyl radicals. waterandwastewater.comnih.gov

Membrane Filtration: Membrane-based technologies are physical separation processes that can effectively remove dyes and other pollutants from wastewater.

Nanofiltration (NF) and Reverse Osmosis (RO): These high-pressure membrane processes can remove dissolved dye molecules and salts, making them suitable for water and salt recovery for reuse in the dyeing process. pcimembranes.comamazonaws.com NF has been shown to achieve dye retention rates of 90-97% for reactive dyes. icm.edu.pl

Ultrafiltration (UF): While having a larger pore size, UF can be effective for removing reactive dyes, with removal efficiencies of 80-97% reported for polyethersulfone (PES) membranes, depending on the membrane cut-off. icm.edu.plicm.edu.pl UF is also used in combined systems with other treatment processes. metu.edu.tr

Advanced Bioreactors: Innovative bioreactor configurations enhance the efficiency of biological treatment for textile effluents.

Membrane Bioreactors (MBR): MBRs combine a biological process (like activated sludge) with membrane filtration. upc.edu This integration allows for operation at higher biomass concentrations, leading to more efficient degradation and producing a high-quality effluent free of suspended solids. upc.edu MBRs have shown high dye removal efficiencies, often exceeding 90-99%. nih.gov

Moving Bed Biofilm Reactor (MBBR): In an MBBR, microorganisms grow as a biofilm on small plastic carriers that are kept in suspension within the reactor. upc.edu This design increases the surface area for microbial growth and can withstand high organic loads, making it a space-saving and efficient option for treating dye wastewater. upc.edu

The following table provides a comparison of these innovative treatment technologies.

Technology Mechanism Advantages Considerations
Advanced Oxidation Processes (AOPs) Generation of highly reactive hydroxyl radicals (•OH). amazonaws.comRapid degradation of complex dyes, can lead to complete mineralization. sciencepublishinggroup.comCan be energy-intensive, may involve high chemical costs. researchgate.net
Membrane Filtration (NF/RO/UF) Physical separation based on size exclusion and charge effects. icm.edu.plpcimembranes.comHigh removal efficiency, potential for water and salt recovery/reuse. pcimembranes.comamazonaws.comMembrane fouling, high initial investment, concentrate disposal. amazonaws.com
Membrane Bioreactors (MBR) Combination of biological degradation and membrane separation. upc.eduHigh-quality effluent, compact footprint, high biomass concentration. upc.edunih.govMembrane fouling, operational complexity.
Moving Bed Biofilm Reactor (MBBR) Biological degradation by biofilm attached to mobile carriers. upc.eduHigh tolerance to organic load variations, no sludge settling issues, compact. upc.eduMay require post-treatment for complete color removal.

Future Research Directions and Emerging Paradigms in Reactive Blue 31 Studies

Integration of Nanomaterials for Enhanced Reactive Blue 31 Degradation and Adsorption

The integration of nanomaterials presents a significant frontier in the effective removal of this compound from wastewater. Future research is increasingly focused on synthesizing and applying novel nanocomposites for both photocatalytic degradation and enhanced adsorption. These materials offer high surface-area-to-volume ratios and unique catalytic properties, making them highly efficient.

Advanced research is exploring a variety of nanomaterials, including metal-based photocatalysts and polymer nanocomposites. tandfonline.com For instance, photocatalytic degradation using semiconductor nanoparticles like titanium dioxide (TiO₂) and zinc oxide (ZnO) has shown considerable promise. tandfonline.comnih.gov When irradiated with UV or visible light, these nanoparticles generate highly reactive hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O₂⁻), which can break down the complex aromatic structure of this compound into simpler, less harmful compounds. tandfonline.com Studies have demonstrated that doping these metal oxides with other metals, such as silver (Ag) or iron (Fe), can enhance their photocatalytic efficiency by extending light absorption into the visible spectrum and reducing the recombination of electron-hole pairs. tandfonline.comjmaterenvironsci.com For example, Ag-doped ZnO nanoparticles have achieved up to 95% degradation of reactive blue dyes under UV light. tandfonline.com

In addition to degradation, nanomaterials are being developed for the efficient adsorption of this compound. Magnetic polymer nanocomposites, for instance, offer a high adsorption capacity and the significant advantage of easy separation from water using a magnetic field. wwjournal.ir Research into materials like polyethyleneimine-modified magnetic graphene oxide (PEI/MGO) has shown a maximum adsorption capacity of 208.33 mg/g for reactive dyes. wwjournal.ir Similarly, hydrogel nanocomposites, such as those prepared from acrylamide-acrylic acid and activated carbon, have demonstrated high adsorption efficiency for brilliant blue dyes, reaching up to 114.4 mg/g. ajchem-a.com

Future investigations will likely focus on optimizing the synthesis of these nanomaterials to improve their stability, reusability, and cost-effectiveness. The development of biopolymeric nanomaterials, which are derived from natural sources like chitosan (B1678972), is also a key area of interest due to their biodegradability and sustainability. nih.gov

Nanomaterial Performance in Reactive Dye Removal

NanomaterialTarget DyeRemoval Efficiency (%)ConditionsReference
Ag-doped ZnOReactive Blue 21~95UV light, 90 min tandfonline.comjmaterenvironsci.com
TiO₂/Fe₂O₃Reactive Blue 171100Sunlight, 2 hours nih.gov
PEI/MGO NanocompositeReactive Dye>90pH 3, 45 min wwjournal.ir
Hydrogel Nanocomposite (AAc-co-AM)/ACBrilliant Blue>91.4- ajchem-a.com
Copper NanoparticlesReactive Blue 1990.18pH 10, 50°C pjoes.com

Advanced Bioremediation Strategies for this compound through Genetic Engineering and Synthetic Biology

Bioremediation offers an eco-friendly and cost-effective alternative to conventional physicochemical treatment methods for dye-laden effluents. mdpi.com The focus of future research is on leveraging genetic engineering and synthetic biology to develop highly efficient microbial strains for the specific degradation of azo dyes like this compound. uminho.pt

Natural microorganisms often struggle to completely break down the complex and recalcitrant structures of synthetic dyes. tandfonline.com Advanced strategies involve the genetic modification of bacteria and fungi to enhance their dye-degrading capabilities. mdpi.com A key target for this modification is the group of enzymes responsible for breaking the azo bond (-N=N-), the chromophore responsible for the color of this compound. Enzymes such as azoreductases, laccases, and peroxidases are central to this process. mdpi.comsemanticscholar.orgbhu.ac.in

Genetic engineering techniques can be used to introduce or overexpress the genes encoding these powerful enzymes in robust and easily culturable microbial hosts like Escherichia coli or Pseudomonas putida. semanticscholar.orgresearchgate.net For example, recombinant E. coli strains expressing azoreductase genes from other bacteria have demonstrated significantly improved degradation rates for various azo dyes. mdpi.comresearchgate.net Synthetic biology approaches can further optimize these processes by designing novel metabolic pathways or engineering microbial consortia where different strains work synergistically to achieve complete mineralization of the dye into non-toxic products like water and carbon dioxide. mdpi.comnih.gov

Future research will aim to:

Identify and characterize novel dye-degrading enzymes from diverse environments.

Use protein engineering to improve the stability and catalytic efficiency of enzymes like azoreductase and laccase under harsh industrial conditions (e.g., high salinity and extreme pH).

Develop "smart" microbes using synthetic biology that can sense the presence of this compound and trigger the expression of the necessary degradation enzymes, potentially with built-in biocontainment mechanisms to prevent their uncontrolled release into the environment. mdpi.com

Optimize bioreactor designs to support the growth and activity of these genetically engineered microorganisms for large-scale industrial applications. mdpi.com

Genetically Engineered Microorganisms for Azo Dye Degradation

Engineered OrganismGene/Enzyme ModifiedTarget DyeKey FindingReference
Escherichia coliAzoreductase (azoK) from Klebsiella pneumoniaeMethyl OrangeEnhanced degradation capability. researchgate.net
Escherichia coli JM109AzoreductaseDirect Blue 71Successful decolorization through bioaugmentation. tandfonline.com
Fungal-Bacterial Co-culturesOxidoreductive enzymesReactive BlueMaximum decolorization of dyes up to 50 mg/L. mdpi.com
Bacterial Consortium 'SCP'AzoreductaseReactive Blue 28Syntrophic degradation with glycerol (B35011) as a co-substrate. nih.gov

Development of Sustainable and Regenerative Processes for this compound in Textile and Dyeing Applications

The textile industry is a major consumer of water, energy, and chemicals, with dyeing processes being particularly resource-intensive. recovo.co Future research is actively pursuing sustainable and regenerative models for the use of reactive dyes like this compound, aiming to create a circular economy for textiles. leeds.ac.ukresearchgate.net

Key areas of innovation include:

Waterless or Reduced-Water Dyeing: Technologies that significantly reduce or eliminate the need for water are a primary focus. This includes supercritical carbon dioxide (CO₂) dyeing, where CO₂ in its supercritical state acts as the solvent for the dye, and air-dye technology, which uses air to apply dyes. chemrxiv.org Other approaches involve using alternative media like palm oil, which has been explored for dyeing with reactive dyes, minimizing water usage and effluent generation.

Enzymatic Processing: The use of enzymes in textile pre-treatment (e.g., scouring and bleaching) can replace harsh chemicals, operate under milder conditions, and reduce water and energy consumption. cottonworks.com

Sustainable Auxiliaries: Research is ongoing to replace conventional inorganic salts and alkalis, which contribute to high total dissolved solids (TDS) in effluents, with biodegradable organic alternatives. researchgate.net

Dye and Effluent Recycling: Developing closed-loop systems where unfixed dyes and water from the dyeing process are recovered and reused is a critical aspect of sustainability. mdpi.com Technologies like catalytic ozonation are being investigated to treat and decolorize rinsing effluents, making them suitable for recycling back into the dyeing process. mdpi.com Companies like DyeRecycle are pioneering methods to extract dyes from used textiles and reformulate them into new colorants. leeds.ac.uk

Circular Economy Models: The ultimate goal is to shift from a linear "take-make-dispose" model to a circular one where resources are kept in use for as long as possible. recovo.corsc.org This involves designing textiles for recyclability, improving sorting technologies for post-consumer waste, and developing chemical recycling processes that can separate fibers and dyes for reuse. leeds.ac.uk

These sustainable practices not only reduce the environmental footprint of dyeing with this compound but can also offer economic benefits through reduced consumption of water, energy, and raw materials. meghmaniglobal.com

Q & A

Q. What experimental and computational approaches are suitable for elucidating electron transfer mechanisms in this compound’s degradation pathways?

  • Methodological Answer : Combine transient absorption spectroscopy to track short-lived intermediates with density functional theory (DFT) simulations to model reaction energetics. Validate mechanisms using isotope labeling (e.g., ¹⁸O in hydroxyl radicals) and radical scavenger experiments. Cross-reference results with existing literature to identify consensus or discrepancies in proposed pathways .

Q. How should ecotoxicological assessments of this compound metabolites be structured to ensure regulatory relevance?

  • Methodological Answer : Implement a tiered testing framework:

Acute toxicity : Use Daphnia magna or Vibrio fischeri bioassays for LC₅₀/EC₅₀ determination.

Chronic toxicity : Assess genotoxicity (e.g., Ames test) and endocrine disruption (e.g., yeast estrogen screen).

Omics integration : Apply metabolomics or transcriptomics to identify sublethal effects at molecular levels.
Ensure compliance with OECD guidelines and include positive/negative controls for data validation .

Methodological Best Practices

  • Literature Review : Use systematic search strategies across PubMed, Web of Science, and specialized databases (e.g., SciFinder) with Boolean operators (e.g., "this compound" AND "degradation kinetics"). Document search protocols to ensure reproducibility and minimize selection bias .
  • Data Reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectra, chromatograms, and simulation inputs in open repositories (e.g., Zenodo) .
  • Ethical Replication : Cite prior synthesis protocols and disclose modifications (e.g., alternative catalysts) to enable cross-validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.